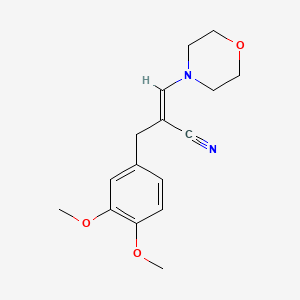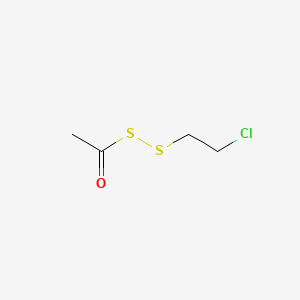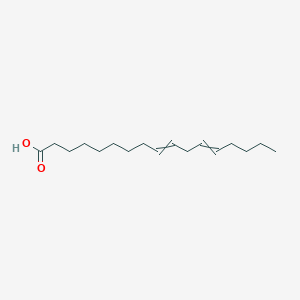
Tetradeca-1,3,5,7,9,11,13-heptayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-1,3,5,7,9,11,13-heptayne: is a linear polyacetylene compound with the molecular formula C14H2 It is characterized by the presence of seven triple bonds within its carbon chain, making it a highly unsaturated and reactive molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-1,3,5,7,9,11,13-heptayne typically involves the use of coupling reactions to form the multiple triple bonds. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its specialized nature and the challenges associated with handling highly reactive polyacetylenes. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradeca-1,3,5,7,9,11,13-heptayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Tetradeca-1,3,5,7,9,11,13-heptayne involves its highly reactive triple bonds, which can interact with various molecular targets. The compound can undergo addition reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic structure and steric effects of the molecule.
Vergleich Mit ähnlichen Verbindungen
Tetradeca-1,3,5,7,9,11,13-heptene: A similar compound with alternating double bonds instead of triple bonds.
Hexadeca-1,3,5,7,9,11,13,15-octayne: A longer polyacetylene with eight triple bonds.
Octadeca-1,3,5,7,9,11,13,15,17-nonayne: An even longer polyacetylene with nine triple bonds.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptayne is unique due to its specific arrangement of seven triple bonds, which imparts distinct chemical reactivity and properties. Its high degree of unsaturation makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
38646-98-9 |
|---|---|
Molekularformel |
C14H2 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
tetradeca-1,3,5,7,9,11,13-heptayne |
InChI |
InChI=1S/C14H2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H |
InChI-Schlüssel |
ZQKLKLCWCRVEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC#CC#CC#CC#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


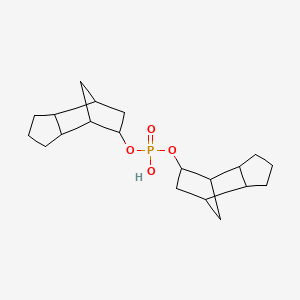
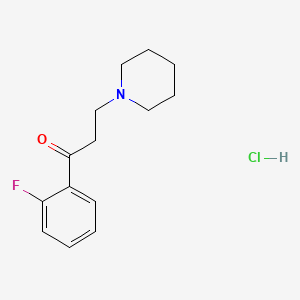
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
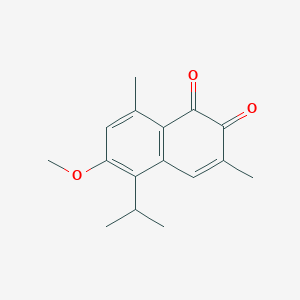
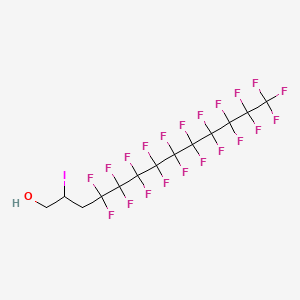
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)




